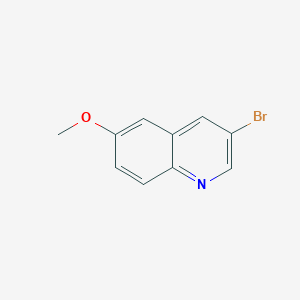

3-Bromo-6-methoxyquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVOHWUZAXJDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563669 | |

| Record name | 3-Bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14036-96-5 | |

| Record name | 3-Bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 3 Bromo 6 Methoxyquinoline

The distinct chemical and physical properties of 3-Bromo-6-methoxyquinoline are fundamental to its application and handling in a laboratory setting. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| CAS Number | 14036-96-5 |

| Appearance | Not explicitly stated in the provided search results |

| Melting Point | Not explicitly stated in the provided search results |

| Boiling Point | Not explicitly stated in the provided search results |

| Solubility | Not explicitly stated in the provided search results |

| SMILES | COC1=CC2=C(C=C1)N=CC=C2Br |

Synthesis and Manufacturing Processes

The synthesis of 3-Bromo-6-methoxyquinoline can be achieved through various synthetic routes, often involving the bromination of a pre-existing quinoline (B57606) scaffold. One common approach involves the direct bromination of 6-methoxyquinoline (B18371). However, direct halogenation of quinolines can sometimes lead to a mixture of products with poor regioselectivity. gelisim.edu.tr

More controlled syntheses have been developed to achieve better yields and selectivity. For instance, the synthesis of related brominated methoxyquinolines has been accomplished through multi-step reaction sequences starting from simpler precursors, which allows for the precise installation of the bromo and methoxy (B1213986) groups at the desired positions. gelisim.edu.tr

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the 3-Bromo-6-methoxyquinoline molecule. By analyzing the magnetic properties of atomic nuclei, researchers can map out the connectivity and chemical environment of each proton and carbon atom.

¹H NMR Studies

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group are observed. rsc.org

For instance, one study reported the following chemical shifts (δ) and coupling constants (J) for a derivative, N-(3-bromo-6-methoxyquinolin-yl)-4-methylbenzenesulfonamide:

A singlet for the methoxy group (OCH₃) protons appears around 3.91 ppm.

The aromatic protons exhibit characteristic splitting patterns. For example, the proton at position 2 (H-2) and the proton at position 4 (H-4) often appear as doublets due to coupling with each other. rsc.org In one case, these were observed at 8.38 ppm and 7.98 ppm, respectively, with a coupling constant of J = 2.5 Hz. rsc.org

Other protons on the quinoline (B57606) ring system, such as H-5, H-7, and H-8, also show distinct signals and couplings that allow for their unambiguous assignment. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-2 | 8.38 | d | 2.5 | rsc.org |

| H-4 | 7.98 | d | 2.5 | rsc.org |

| H-5 | 7.01 | d | 2.7 | rsc.org |

| H-7 | 7.27 | dd | 9.6, 2.4 | rsc.org |

| H-8 | 7.89 | d | 9.2 | rsc.org |

| OCH₃ | 3.91 | s | - | rsc.org |

Note: The data presented is for a derivative, N-(3-bromo-6-methoxyquinolin-yl)-4-methylbenzenesulfonamide, and serves as a representative example.

¹³C NMR Studies

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

In the ¹³C NMR spectrum of N-(3-bromo-6-methoxyquinolin-yl)-4-methylbenzenesulfonamide, the following characteristic signals were identified:

The carbon of the methoxy group (OCH₃) typically resonates at approximately 55.7 ppm. rsc.org

The carbon atom bonded to the bromine (C-3) is significantly influenced by the halogen's electronegativity.

The other aromatic carbons of the quinoline ring appear in the range of approximately 105 to 159 ppm. rsc.org For example, C-2 was observed at 142.6 ppm, C-4 at 131.0 ppm, and C-6 at 158.7 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for a this compound Derivative

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C-2 | 142.6 | rsc.org |

| C-3 | Not specified | |

| C-4 | 131.0 | rsc.org |

| C-4a | 127.3 | rsc.org |

| C-5 | 122.1 | rsc.org |

| C-6 | 158.7 | rsc.org |

| C-7 | 125.5 | rsc.org |

| C-8 | 130.4 | rsc.org |

| C-8a | 144.5 | rsc.org |

| OCH₃ | 55.7 | rsc.org |

Note: The data presented is for N-(3-bromo-6-methoxyquinolin-yl)-4-methylbenzenesulfonamide.

2D NMR Techniques

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. nih.gov COSY experiments establish correlations between coupled protons, helping to trace the connectivity of the proton network within the molecule. nih.govsci-hub.se HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively, providing a comprehensive map of the molecular structure. nih.gov These techniques are particularly valuable in unambiguously assigning the signals for complex derivatives of this compound. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In high-resolution mass spectrometry (HRMS), the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high precision. rsc.orgrsc.org This allows for the confirmation of the molecular formula, C₁₀H₈BrNO. nih.govbiosynth.com

The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). libretexts.org

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides further structural information. The molecule is broken into smaller fragments, and the masses of these fragments are analyzed. Common fragmentation pathways for quinoline derivatives include the loss of substituents like the methoxy group or the bromine atom, as well as cleavage of the quinoline ring system. libretexts.org This fragmentation pattern serves as a molecular fingerprint that helps to confirm the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies, causing the bonds to vibrate. These absorption frequencies are characteristic of particular functional groups.

The IR spectrum of this compound and its derivatives typically displays several key absorption bands:

C-H stretching vibrations of the aromatic rings and the methoxy group.

C=C and C=N stretching vibrations characteristic of the quinoline ring system, typically appearing in the 1600-1450 cm⁻¹ region. rsc.orgacs.org

C-O stretching vibrations of the methoxy group, usually observed around 1250-1000 cm⁻¹.

C-Br stretching vibration , which typically appears at lower frequencies in the fingerprint region of the spectrum.

The specific positions of these bands can provide additional structural insights. rsc.org

X-ray Crystallography for Solid-State Structure Determination

For crystalline samples of this compound or its derivatives, single-crystal X-ray crystallography provides the most definitive structural information. rsc.orgtandfonline.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. tandfonline.comtandfonline.com

Studies on related compounds, such as 3-benzyl-6-bromo-2-methoxyquinoline (B32111), have utilized X-ray diffraction to confirm the molecular structure and analyze conformational aspects. tandfonline.comtandfonline.com The crystallographic data reveals the planarity of the quinoline ring system and the orientation of the substituents. nih.gov Such studies are crucial for understanding how the molecule packs in the solid state and for correlating its solid-state structure with its physical and chemical properties. tandfonline.comtandfonline.com

Hydrogen Bonding and Intermolecular Interactions

There is currently a lack of specific research detailing the hydrogen bonding and other intermolecular interactions within the crystal structure of this compound. The potential for hydrogen bonding in this molecule is limited, as it does not possess strong hydrogen bond donors (like -OH or -NH2 groups). However, weak hydrogen bonds involving the methoxy group's oxygen atom as an acceptor and aromatic C-H bonds as donors could be present.

In the absence of strong hydrogen bonds, other non-covalent interactions would be expected to play a significant role in the crystal packing. These could include:

Halogen Bonding: The bromine atom at the 3-position could participate in halogen bonding, an interaction where the electrophilic region on the halogen atom is attracted to a nucleophilic site on an adjacent molecule. acs.orgresearchgate.net

π-π Stacking: The planar quinoline ring system could facilitate π-π stacking interactions between parallel aromatic rings of neighboring molecules. acs.org

A comprehensive understanding of the specific intermolecular interactions governing the crystal structure of this compound would necessitate dedicated crystallographic studies.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studiestandfonline.comtandfonline.comrsc.org

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and to predict reactivity. tandfonline.comtandfonline.comrsc.org These theoretical investigations are crucial for understanding the physicochemical characteristics of the compounds. tandfonline.com

Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional conformation of a molecule. For related quinoline compounds, DFT-optimized molecular structures have been shown to be consistent with experimental data obtained from single-crystal X-ray diffraction. tandfonline.comtandfonline.com This process involves finding the minimum energy state of the molecule, which corresponds to its most likely structure. researchgate.net

The electronic structure, which includes the arrangement of electrons in molecular orbitals, is also elucidated through these calculations. Understanding the electronic structure is fundamental to predicting a molecule's reactivity, spectroscopic properties, and intermolecular interactions. researchgate.netchemrxiv.org

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. acs.orgnih.gov The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. iucr.org

Red Regions : Indicate areas of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack. These are often associated with lone pairs of atoms like oxygen and nitrogen. acs.orgiucr.org

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. iucr.org

Green Regions : Correspond to areas of neutral potential.

By analyzing the MEP map of a molecule like 3-Bromo-6-methoxyquinoline, researchers can identify the most probable sites for intermolecular interactions, including hydrogen bonding, which is crucial for biological activity. acs.orgnih.gov For instance, in related quinoline structures, negative potential is often localized around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy (B1213986) group, highlighting them as potential hydrogen-bond acceptors. iucr.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and shape of these orbitals are critical for determining a molecule's chemical reactivity and kinetic stability. tandfonline.com

HOMO (Highest Occupied Molecular Orbital) : Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency to act as an electron donor.

LUMO (Lowest Unoccupied Molecular Orbital) : Represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a greater propensity to act as an electron acceptor.

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is a key indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. acs.org

DFT calculations are used to determine the energies of these orbitals. For example, a DFT study on a related compound, 3-benzyl-6-bromo-2-methoxyquinoline (B32111), calculated the HOMO and LUMO energy values, providing insight into its chemical stability. tandfonline.com

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2611 |

| LUMO | -1.6158 |

| Energy Gap (ΔE) | 4.6453 |

Molecular Dynamics (MD) Simulationsnih.govresearchgate.net

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of a compound and its interactions with biological macromolecules, such as proteins or DNA. nih.govresearchgate.net For quinoline derivatives, MD simulations have been used to investigate their potential anticancer activities by modeling their binding to target proteins like DNA topoisomerases. nih.gov The simulations can reveal the stability of the ligand-protein complex, conformational changes, and key interactions that govern the binding affinity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds. journalmedicals.com

The process involves several steps:

Data Set Selection : A series of compounds with known biological activities is chosen. mdpi.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.com

Model Development : Statistical methods are used to build a mathematical model correlating the descriptors with biological activity. journalmedicals.com

Model Validation : The model's predictive power is rigorously tested. mdpi.com

QSAR studies have been successfully applied to quinoline derivatives to design new agents with enhanced anti-tuberculosis activity. journalmedicals.com For instance, a study on arylthioquinoline derivatives, which are structurally related to this compound, developed 2D QSAR models to predict their optimal characteristics as potential anti-mycobacterial agents. journalmedicals.com Such models help identify which structural features are most important for the desired biological effect. nih.gov

In Silico Modeling for Biological Activity Predictionresearchgate.netucj.org.ua

In silico modeling encompasses a range of computational techniques used to predict the biological activity of molecules. ucj.org.ua A primary method within this field is molecular docking, which predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.gov

These studies are instrumental in drug discovery for several reasons:

Target Identification : Predicting the interaction of compounds with specific biological targets like enzymes or receptors. nih.gov

Binding Affinity Prediction : Estimating the strength of the interaction between the compound and its target. ucj.org.ua

Mechanism of Action : Elucidating how a compound might exert its biological effect at the molecular level.

For quinoline derivatives, in silico docking studies have been used to evaluate their potential as inhibitors of various enzymes, including acetylcholinesterase (implicated in Alzheimer's disease) and carbonic anhydrase. researchgate.net These computational predictions help prioritize which compounds should be synthesized and tested in the laboratory, saving significant time and resources. researchgate.net

Molecular Docking Studies

While direct molecular docking studies for this compound are not extensively documented in the cited literature, research on structurally related quinoline derivatives provides significant insights into their potential interactions with biological targets. Studies on 3-quinoline carboxylic acid derivatives as inhibitors of protein kinase CK2 reveal how the quinoline scaffold can effectively bind within the ATP-binding pocket of the enzyme. tandfonline.com

In these computational models, the quinoline ring system typically establishes hydrophobic contacts with key amino acid residues. For instance, in the active site of human CK2, these interactions involve residues such as Val66, Ile95, Met163, and Ile174. tandfonline.com Furthermore, π-stacking interactions with aromatic residues like Phe113 are also observed. tandfonline.com The nature and position of substituents on the quinoline core significantly influence the binding orientation and affinity. For example, the presence of a methoxy group can lead to the formation of specific hydrogen bonds; an oxygen atom from a methoxy group on a quinoline derivative has been shown to form a hydrogen bond with the nitrogen atom of Val116 in the CK2 active site. tandfonline.com These findings suggest that this compound likely shares this ability to anchor within hydrophobic pockets of protein targets, with its substituents modulating the specificity and strength of the interaction.

Enzyme Inhibition Prediction

The quinoline scaffold is a well-established pharmacophore present in numerous enzyme inhibitors. Although specific inhibitory data for this compound is not available in the provided research, studies on analogous compounds predict its potential as an enzyme inhibitor. For example, various substituted quinolines have been identified as effective inhibitors of enzymes like protein kinase CK2, a target in cancer therapy, and acetylcholinesterase (AChE), which is relevant to Alzheimer's disease. tandfonline.comnih.gov

Research into a series of 3-quinoline carboxylic acid derivatives identified compounds with IC₅₀ values against CK2 in the submicromolar to low micromolar range (0.65 to 18.2 μM). tandfonline.com Similarly, another study on 5-methoxyquinoline (B23529) derivatives led to the discovery of a compound with an IC₅₀ value of 1.2 μM against the histone methyltransferase EZH2. nih.gov The well-known antimalarial drug quinine, which features a 6-methoxyquinoline (B18371) core, is known to inhibit nucleic acid and protein synthesis in the malaria parasite and may also target the purine (B94841) nucleoside phosphorylase enzyme. wikipedia.org These examples underscore the capacity of the bromo- and methoxy-substituted quinoline framework to interact with various enzyme active sites.

Table 1: Enzyme Inhibition Data for Related Quinoline Compounds

| Compound | Target Enzyme | Activity (IC₅₀/Kᵢ) | Source |

|---|---|---|---|

| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Protein Kinase CK2 | IC₅₀ = 0.3 µM | acs.org |

| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | Protein Kinase CK2 | IC₅₀ = 1 µM | acs.org |

| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | EZH2 | IC₅₀ = 1.2 µM | nih.gov |

| Tricyclic quinolone analog (CX-4945) | Protein Kinase CK2 | In clinical trials | nih.govnih.gov |

Blood-Brain Barrier Permeability Prediction

The ability of a molecule to cross the blood-brain barrier (BBB) is a critical factor for its potential as a therapeutic agent for central nervous system (CNS) disorders. This permeability can be predicted in silico by analyzing key physicochemical properties. nih.govmdpi.com General guidelines for CNS-active drugs suggest favorable properties include a molecular weight (MW) under 400-500 Da, a low polar surface area (PSA) (ideally < 70-90 Ų), a limited number of hydrogen bond donors (HBD) and acceptors (HBA), and a moderate lipophilicity (LogP). mdpi.commdpi.com

For this compound, we can predict its likely BBB permeability by assessing these molecular descriptors.

Table 2: Predicted Physicochemical Properties and BBB Permeability of this compound

| Property | Predicted Value | Guideline for CNS Permeability | Prediction | Source |

|---|---|---|---|---|

| Molecular Weight (MW) | 238.08 g/mol | ≤ 400 g/mol | Permeable | mdpi.com |

| Polar Surface Area (PSA) | 22.1 Ų | < 70-90 Ų | Permeable | mdpi.com |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 | Permeable | mdpi.com |

| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 7 | Permeable | mdpi.com |

| LogP (Octanol/Water Partition) | ~3.1 | - | Moderate Lipophilicity |

Based on these computational predictions, this compound exhibits physicochemical properties that are highly favorable for crossing the blood-brain barrier via passive diffusion. Its low molecular weight, minimal polar surface area, and lack of hydrogen bond donors all fall well within the established guidelines for CNS-active compounds.

Excited State Proton Transfer (ESPT) Dynamics in Related Compounds

Excited State Proton Transfer (ESPT) is a photochemical process where a proton is transferred from a donor to an acceptor within the same molecule upon electronic excitation. This phenomenon is characteristic of molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting site (like the quinoline ring nitrogen). rsc.orgbohrium.com

While this compound itself lacks the requisite proton-donating hydroxyl group to undergo intramolecular ESPT, studies on related hydroxyquinoline derivatives are fundamental to understanding the photophysics of this chemical class. For example, research on 6-hydroxyquinoline (B46185) (6HQ) demonstrates that upon photoexcitation, a two-step process can occur in neutral solutions: an initial proton release from the hydroxyl group followed by proton capture by the nitrogen atom. researchgate.net Similarly, studies on (8-bromo-7-hydroxyquinolin-2-yl)methyl-protected phenol (B47542) have detailed the ESPT processes from the neutral form to the anionic and then to a tautomeric form in the excited state. rsc.org

These investigations reveal that the efficiency and dynamics of ESPT are highly sensitive to the molecular structure and the solvent environment. rsc.orgresearchgate.net The presence and position of substituents like bromo and methoxy groups can influence the electronic distribution in both the ground and excited states, thereby affecting the acidity of the donor group and the basicity of the acceptor site. Although this compound does not undergo ESPT, the knowledge gained from its hydroxy-analogs is crucial for designing novel quinoline-based fluorescent probes and photoswitches where such proton transfer dynamics are desired. bohrium.com

Chemical Reactivity and Stability

Common Reactions

The reactivity of 3-Bromo-6-methoxyquinoline is dominated by the chemistry of the quinoline (B57606) ring and the bromine substituent. The nitrogen atom in the quinoline ring imparts basic properties, allowing it to form salts with acids. nih.gov The bromine atom at the 3-position is susceptible to nucleophilic aromatic substitution, although this reaction typically requires harsh conditions. More commonly, it serves as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions.

Factors Affecting Stability

This compound is a relatively stable organic compound under standard laboratory conditions. However, like many quinolines, it may be sensitive to light and air over prolonged periods, potentially leading to discoloration and degradation. nih.gov The presence of the methoxy (B1213986) group can also influence its stability, particularly under acidic or basic conditions where ether cleavage may occur.

Direct Synthesis Routes

Direct synthesis methods involve the construction of the quinoline ring from acyclic precursors, establishing the bromo and methoxy substituents during the cyclization or subsequent aromatization steps.

The direct bromination of methoxy-substituted quinolines can be a viable route, although regioselectivity is a critical challenge. The position of the methoxy group and other substituents on the quinoline ring heavily influences the site of bromination.

Research has shown that the bromination of certain substituted 8-methoxyquinolines can lead to functionalization at the C-3 position. For instance, the bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) selectively yields 3,6-dibromo-8-methoxyquinoline. gelisim.edu.trnih.gov Similarly, reacting 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline results in the formation of 3-bromo-6,8-dimethoxyquinoline. gelisim.edu.tr These reactions highlight a method for introducing a bromine atom at the C-3 position, starting from a partially saturated quinoline precursor. gelisim.edu.tr

However, direct bromination of 6-methoxyquinoline (B18371) itself typically results in substitution on the benzene (B151609) ring, specifically at the C-5 position, yielding 5-bromo-6-methoxyquinoline. gelisim.edu.tr This indicates that direct C-3 bromination of the fully aromatic 6-methoxyquinoline is not a straightforward process and often requires the use of precursors where other positions are blocked or the pyridine (B92270) ring is activated differently.

Table 1: Regioselective Bromination of Methoxyquinoline Derivatives

| Starting Material | Reagents | Product(s) | Yield | Reference |

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Molecular Bromine | 3,6-Dibromo-8-methoxyquinoline | High | gelisim.edu.trnih.gov |

| 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline | Molecular Bromine | 3-Bromo-6,8-dimethoxyquinoline | High | gelisim.edu.tr |

| 6-Methoxyquinoline | Molecular Bromine, Acetic Acid | 5-Bromo-6-methoxyquinoline | 36-52% | gelisim.edu.tr |

Building the quinoline scaffold from simpler molecules allows for precise placement of substituents. This often involves cyclization reactions of aniline (B41778) derivatives with compounds that provide the remaining carbon atoms for the pyridine ring.

A classic and versatile method for quinoline synthesis is the reaction of anilines with dicarbonyl compounds or their equivalents, such as malonic acids. This approach builds the quinoline ring system from the ground up.

One documented procedure involves the reaction of 3-bromoaniline (B18343) with ethyl malonate, which produces the corresponding malondianilide. researchgate.net Subsequent cyclization of this intermediate, however, can present challenges. researchgate.net A more direct approach is the cyclization of an appropriately substituted aniline with malonic acid in the presence of a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). google.com For instance, reacting 2-bromo-5-methoxyaniline (B1269708) with malonic acid using POCl₃ as both a catalyst and solvent yields 8-bromo-2,4-dichloro-5-methoxyquinoline. google.com This intermediate can then be further modified to achieve the desired substitution pattern. This general strategy, often part of named reactions like the Combes synthesis, is fundamental in constructing the quinoline core. jptcp.com

Table 2: Synthesis from Aniline and Malonic Acid Derivatives

| Aniline Derivative | Dicarbonyl/Acid | Key Reagents | Intermediate/Product | Reference |

| 3-Bromoaniline | Ethyl malonate | - | Malondianilide | researchgate.net |

| 2-Bromo-5-methoxyaniline | Malonic acid | POCl₃ | 8-Bromo-2,4-dichloro-5-methoxyquinoline | google.com |

| p-Anisidine | 2-Fluoromalonic acid | POCl₃ | 2,4-Dichloro-3-fluoro-6-methoxyquinoline | researchgate.net |

Multi-Step Synthesis from Precursors

Indirect Synthetic Approaches and Derivatization

Indirect methods start with a pre-formed quinoline ring, which may or may not have the desired substituents, and then introduce or modify functional groups as needed.

The modification of existing quinoline halides is a powerful strategy for synthesizing derivatives like this compound. This can involve introducing the methoxy group onto a bromo-chloro-quinoline or converting another functional group into the C-3 bromo substituent.

One example is the synthesis of 3-benzyl-6-bromo-2-methoxyquinoline (B32111) from 3-benzyl-6-bromo-2-chloroquinoline (B1442986). tandfonline.com The transformation is a nucleophilic substitution where the chloro group at the C-2 position is replaced by a methoxy group. This is achieved by refluxing the chloro-derivative with sodium methoxide (B1231860) in anhydrous methanol, resulting in a 76.9% yield. tandfonline.comchemicalbook.com

Another sophisticated approach involves C-H functionalization followed by conversion. For instance, 6-methoxyquinoline can undergo an iridium-catalyzed C-H silylation to selectively produce a C-3 silyl (B83357) derivative. nih.govmdpi.com This silyl group can then be converted into a bromo group, yielding this compound in a 64% yield for the final step. nih.gov This two-step process provides a regioselective route to the C-3 position that is difficult to achieve via direct bromination. nih.govmdpi.com

Table 3: Derivatization of Quinoline Halides and Intermediates

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Benzyl-6-bromo-2-chloroquinoline | Sodium methoxide, Methanol | 3-Benzyl-6-bromo-2-methoxyquinoline | 76.9% | tandfonline.com |

| 6-Methoxyquinoline (via silylation) | 1. [Ir(cod)OMe]₂, HSiMe(OSiMe₃)₂2. Brominating agent | This compound | 64% (for bromination step) | nih.gov |

Conversion from Related Bromo-Methoxyquinoline Isomers

The transformation of one bromo-methoxyquinoline isomer into another, such as the synthesis of this compound from a different isomer, relies on strategic functional group interconversions. While direct isomerization is uncommon, related transformations highlight plausible routes. Methodologies often involve the removal of a functional group and its reintroduction at a different position or the substitution of one halogen for another.

Key synthetic principles applicable to these conversions include:

Copper-Assisted Nucleophilic Substitution: A bromo group on the quinoline ring can be substituted with a methoxy group. For instance, a dibromoquinoline derivative can be treated with sodium methoxide in the presence of a copper iodide catalyst to selectively replace one of the bromine atoms with a methoxy group. gelisim.edu.tr This type of reaction is fundamental for creating methoxy-substituted quinolines from brominated precursors. gelisim.edu.tr

Regioselective Bromination: The introduction of a bromine atom at a specific position is critical. The bromination of different methoxyquinoline substrates can be controlled to achieve substitution at various positions, including C-3, C-5, and C-2, depending on the existing substituents and reaction conditions. gelisim.edu.tr Molecular bromine is a common reagent for these transformations. gelisim.edu.trsci-hub.se The development of synthetic methods for regioselective halogenation is crucial for preparing specific isomers that are otherwise difficult to obtain. gelisim.edu.tr

Dehalogenation and Re-halogenation: In some synthetic schemes, a bromo-group can be removed via catalytic hydrogenation or other reductive methods and then a new bromine atom can be introduced at a different, more reactive site through controlled electrophilic bromination.

These generalized strategies underscore the chemical flexibility of the quinoline scaffold, allowing for the targeted synthesis of specific isomers like this compound from more readily available starting materials.

Synthesis of Carboxylic Acid Derivatives of this compound

The synthesis of carboxylic acid derivatives of this compound is a key area of research, as these compounds serve as important intermediates and have shown potential in medicinal chemistry. researchgate.nettandfonline.com

A common strategy involves the oxidation of a corresponding aldehyde. For example, 2-chloroquinoline-3-carbaldehydes can be synthesized from acetanilides using a Vilsmeier reagent (phosphorus oxychloride and DMF). tandfonline.com These carbaldehydes can then be oxidized to the corresponding 2-chloroquinoline-3-carboxylic acids using reagents like silver nitrate (B79036) in an alkaline medium. tandfonline.com This methodology could be applied to a 6-bromo-substituted precursor to yield a bromo-quinoline carboxylic acid.

Further derivatization is also common. In one synthetic protocol, 4-bromoaniline (B143363) is used as a starting material and converted in three steps to 3-benzyl-6-bromo-2-methoxyquinoline. researchgate.net This intermediate is then further functionalized. For instance, it can undergo reaction with N-bromosuccinamide and sodium azide (B81097) to introduce an azide group, which then participates in a copper-catalyzed click reaction with alkynes to form complex triazolyl-substituted quinoline derivatives. researchgate.net

Researchers have also synthesized a series of substituted azacoumarin-3-carboxylic acids, including 2-acetoxy-5-bromo-8-methoxyquinoline-3-carboxylic acid, and tested their in vitro cytotoxic activity against cancer cell lines. bohrium.com The development of new inhibitors for enzymes like protein kinase CK2 has led to the synthesis of numerous 3-quinoline carboxylic acid derivatives, with several compounds showing inhibitory activity in the micromolar range. tandfonline.com

Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline and Related Analogues

3-Benzyl-6-bromo-2-methoxyquinoline is a significant intermediate, notably in the preparation of pharmacologically active molecules. chemicalbook.comchemicalbook.com Its synthesis has been well-documented and is typically achieved through a multi-step process starting from p-bromoaniline. tandfonline.comtandfonline.com

The synthesis proceeds through the following key steps:

Amide Formation: p-Bromoaniline is reacted with hydrocinnamoyl chloride in the presence of a base like triethylamine (B128534) to form N-(4-bromophenyl)-3-phenylpropionamide. tandfonline.comtandfonline.com

Cyclization and Chlorination: The resulting amide undergoes cyclization and subsequent chlorination. This is often achieved using a Vilsmeier-Haack type reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which converts the intermediate quinolinone into 3-benzyl-6-bromo-2-chloroquinoline. tandfonline.comtandfonline.com

Methoxylation: The final step involves a nucleophilic substitution reaction where the chloro group at the 2-position is replaced by a methoxy group. This is accomplished by refluxing the 3-benzyl-6-bromo-2-chloroquinoline with sodium methoxide in anhydrous methanol, yielding the desired 3-benzyl-6-bromo-2-methoxyquinoline. chemicalbook.comtandfonline.comtandfonline.com

Table 1: Synthetic Pathway for 3-Benzyl-6-bromo-2-methoxyquinoline

| Step | Starting Material(s) | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | p-Bromoaniline, Hydrocinnamoyl chloride | Triethylamine, Dichloromethane | N-(4-bromophenyl)-3-phenylpropionamide | 86.4 | tandfonline.com, tandfonline.com |

| 2 | N-(4-bromophenyl)-3-phenylpropionamide | Phosphorus oxychloride, DMF | 3-Benzyl-6-bromo-2-chloroquinoline | 57.3 | tandfonline.com, tandfonline.com |

| 3 | 3-Benzyl-6-bromo-2-chloroquinoline | Sodium methoxide, Methanol | 3-Benzyl-6-bromo-2-methoxyquinoline | 76.9 | tandfonline.com, tandfonline.com |

Preparation of Disubstituted Quinoline Derivatives

The bromo and methoxy groups on the quinoline ring serve as versatile handles for introducing additional substituents, enabling the synthesis of a wide array of disubstituted derivatives. tubitak.gov.tr These reactions often employ transition-metal catalysis or organometallic intermediates to achieve high selectivity and yield.

A prominent method for functionalizing bromoquinolines is the lithium-bromine exchange . 6,8-Dibromoquinoline, for example, can be treated with n-butyllithium (n-BuLi) at low temperatures to selectively replace one bromine atom with lithium. tubitak.gov.tr The resulting organolithium species can then be trapped with various electrophiles, such as dimethylformamide (DMF) to install an aldehyde group, or dimethyldisulfide to introduce a methylthio group. tubitak.gov.tr This strategy provides a powerful route to novel 6,8-disubstituted quinolines. tubitak.gov.trulakbim.gov.tr

Palladium-catalyzed cross-coupling reactions are also extensively used. For instance, Buchwald-Hartwig amination reactions on 6,7-dibromo-5,8-quinolinequinone allow for the synthesis of novel 6-arylamino derivatives in excellent yields. scienceopen.com Similarly, Suzuki coupling reactions can be used to form new carbon-carbon bonds by reacting a bromo-substituted quinoline with a boronic acid in the presence of a palladium catalyst. tandfonline.com

Modern synthetic techniques like click chemistry have also been applied. A 3-benzyl-6-bromo-2-methoxyquinoline derivative was converted into an azide and subsequently reacted with terminal alkynes using a copper catalyst to produce highly complex, disubstituted 1,2,3-triazolyl-quinoline compounds. researchgate.net These advanced methods facilitate the creation of diverse quinoline frameworks from brominated precursors.

Substitution Reactions

Aryl halides such as this compound can undergo nucleophilic aromatic substitution (SNAr), a reaction pathway distinct from the SN1 and SN2 mechanisms observed in aliphatic systems. This reaction is facilitated in heteroaromatic systems like quinoline because the ring is inherently electron-deficient, which helps to stabilize the negatively charged intermediate formed during the reaction. masterorganicchemistry.comresearchgate.net

The SNAr mechanism proceeds in two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily lost during this step, which is typically the rate-determining step of the reaction. uomustansiriyah.edu.iq

Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the departure of the bromide ion, resulting in the net substitution product. uomustansiriyah.edu.iq

The bromine atom at the C-3 position makes this compound a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. gelisim.edu.tr

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, pairing an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. rsc.orgrsc.org For this compound, this reaction enables the introduction of a wide range of aryl or vinyl substituents at the C-3 position.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the quinoline.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Studies on similar 3-bromoquinoline (B21735) systems have explored various conditions to optimize these challenging heteroaryl couplings. rsc.orgresearchgate.net

| Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | rsc.org |

| PdCl₂(dppf) | - | K₃PO₄ | 1,4-Dioxane | rsc.org |

| Pd(OAc)₂ | Buchwald Ligands (e.g., SPhos, XPhos) | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | nih.gov |

| - | - | DBU | THF/Water | researchgate.net |

Beyond the Suzuki-Miyaura reaction, the C-Br bond in this compound is amenable to other important palladium- or copper-catalyzed transformations. These methods allow for the introduction of diverse functional groups, further highlighting the compound's utility as a synthetic building block.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds. Studies on 3-bromoquinoline have shown it can be successfully coupled with phenylacetylene (B144264) to yield 3-(phenylethynyl)quinoline. researchgate.net

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines. It is a key reaction for synthesizing N-arylated compounds. While specific examples with this compound are not detailed, the amination of 3-bromoquinoline with ammonia (B1221849) using a copper catalyst has been reported. researchgate.netresearchgate.net

Ullmann Coupling: This copper-catalyzed reaction can be used to form carbon-oxygen or carbon-nitrogen bonds. A recent practical example demonstrated the Ullmann-type coupling of 3-bromoquinoline with 1-butanol (B46404) at room temperature using a copper(I) iodide catalyst and a specific diamine ligand. tcichemicals.com

Metal-Catalyzed Cross-Coupling Reactions

Bromination and Other Halogenation Reactions

Further halogenation of the this compound ring is a key strategy for producing polyfunctionalized quinolines. The position of the additional halogen is dictated by the electronic and steric influences of the existing substituents.

Research into the bromination of related methoxyquinolines provides significant insight. For example, the direct bromination of 6-methoxyquinoline with molecular bromine in acetic acid selectively yields 5-bromo-6-methoxyquinoline. gelisim.edu.tr This outcome is consistent with the ortho, para-directing effect of the strongly activating methoxy group at the C-6 position, which directs electrophilic attack to C-5 and C-7. The observed selectivity for the C-5 position highlights the regiochemical preferences of the quinoline system. gelisim.edu.tr

The regioselectivity of halogenation on the quinoline core is highly dependent on the existing substitution pattern. The interplay between activating groups (like -OCH₃) and deactivating groups (like -Br), along with the inherent reactivity of different positions on the quinoline ring, determines the final product distribution.

Studies on various methoxyquinoline isomers have established clear regiochemical trends:

Bromination of 6-methoxyquinoline yields the 5-bromo derivative as the sole product in high yield. gelisim.edu.tr

Bromination of 3,6-dimethoxyquinoline with two equivalents of bromine results in dibromination at the C-2 and C-5 positions. gelisim.edu.tr This indicates that after the first substitution (likely at C-5), the second bromine is directed to the pyridine ring.

For this compound, further electrophilic halogenation would be directed by both the para-directing methoxy group (to C-5 and C-7) and the meta-directing bromine atom. The powerful activating effect of the methoxy group would likely dominate, suggesting that further bromination would preferentially occur at the C-5 or C-7 position. The precise outcome would depend on the specific reaction conditions employed. nih.govmdpi.com

| Starting Material | Brominating Agent | Major Product(s) | Position(s) of Bromination |

|---|---|---|---|

| 6-Methoxyquinoline | Br₂ in Acetic Acid | 5-Bromo-6-methoxyquinoline | C-5 |

| 6,8-Dimethoxyquinoline | Br₂ | 5-Bromo-6,8-dimethoxyquinoline | C-5 |

| 3,6-Dimethoxyquinoline | Br₂ (2 equiv.) | 2,5-Dibromo-3,6-dimethoxyquinoline | C-2, C-5 |

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Br₂ (3 equiv.) | 3,6-Dibromo-8-methoxyquinoline | C-3 |

Influence of Methoxy Group on Reactivity

The methoxy group (-OCH3) at the 6-position of the quinoline ring is an electron-donating group, which significantly influences the molecule's reactivity. This group can affect the compound's solubility and pharmacokinetic profile, which is a crucial consideration in the development of therapeutic agents ontosight.ai. The presence of the methoxy group can also modulate the biological activities of the quinoline scaffold ontosight.ai.

In chemical reactions, the electron-donating nature of the methoxy group can have varied effects. For instance, in electrophilic substitution reactions such as iodination, the methoxy group can make the quinoline ring prone to over-iodination. However, it also facilitates regioselective C-H activation rsc.org. Conversely, in some reactions, the presence of the methoxy group has been observed to decrease the reactivity of the quinoline system, resulting in longer reaction times for the completion of the reaction rsc.org. The position of the methoxy group is also a critical factor, as demonstrated in studies of 5-methoxyquinoline (B23529) derivatives, where different substitution positions on the quinoline moiety led to variations in potency in enzymatic and cellular assays mdpi.com.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the context of quinolines, the introduction of substituents via EAS is a key synthetic strategy. The synthesis of bromo-methoxyquinolines often involves the direct bromination of a methoxyquinoline precursor using reagents like elemental bromine or N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or chloroform (B151607) .

Below is a table summarizing typical conditions for the bromination of 6-methoxyquinoline, a precursor to multi-brominated quinolines.

| Reagent(s) | Solvent | Temperature | Reaction Time | Product | Reference |

| Bromine or NBS | Acetic acid or Chloroform | Reflux (~150°C) | ~48 hours | 5,8-Dibromo-6-methoxyquinoline |

The synthesis of various 3-bromo-4-phenylquinoline derivatives with different substituents on the quinoline ring has been achieved, showcasing the versatility of synthetic methods to introduce a range of functional groups. acs.org The table below presents some examples of these derivatives.

| Compound | Substituent at C6 | Yield (Condition B) | Melting Point (°C) | Reference |

| 3-Bromo-6-(tert-butyl)-4-phenylquinoline | -C(CH3)3 | 69% | 101-102 | acs.org |

| 3-Bromo-4,6-diphenylquinoline | -C6H5 | 83% | 145-146 | acs.org |

| 3-Bromo-6-chloro-4-phenylquinoline | -Cl | 62% | 156-157 | acs.org |

| 3-Bromo-6-nitro-4-phenylquinoline | -NO2 | 40% | 159-160 | acs.org |

Reduction and Oxidation Reactions

This compound can undergo both reduction and oxidation reactions, leading to a variety of derivatives.

Reduction Reactions: The bromine atom on the quinoline ring can be removed through reduction reactions. For the related 2-Bromo-6-methoxyquinoline, reduction yields 6-methoxyquinoline . It is expected that this compound would behave similarly, with reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) potentially being effective .

Oxidation Reactions: The quinoline nitrogen can be oxidized to form the corresponding N-oxide derivative. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed for this transformation . The presence of the N-oxide function can significantly alter the chemical and biological properties of the quinoline ring ontosight.ai. Additionally, the methoxy group itself can be susceptible to oxidation under certain conditions, potentially leading to the formation of quinones or other oxidized products .

Rearrangement Reactions

Rearrangement reactions in quinoline systems can lead to structurally diverse and complex molecules. While specific examples of rearrangement reactions starting directly from this compound are not prevalent in the literature, related quinoline derivatives are known to undergo such transformations.

For instance, Lenvatinib, a 4-O-aryl quinoline derivative, undergoes an intramolecular rearrangement in the presence of glutathione, leading to the formation of N-cysteinylglycine and N-cysteine conjugates rather than the expected S-conjugates researchgate.net. This highlights the potential for unexpected rearrangement pathways in functionalized quinolines.

Furthermore, acid-promoted rearrangements of arylmethyl azides have been utilized as a synthetic strategy to produce 3-bromoquinoline derivatives acs.org. This suggests that under acidic conditions, the quinoline scaffold can be involved in rearrangement processes. Cationic rearrangements, such as those involving halonium intermediates, have also been reported for other halogenated cyclic systems and could potentially be relevant for bromo-substituted quinolines under appropriate conditions msu.edu.

Mechanistic Investigations of Synthetic Transformations

The mechanisms of reactions involving quinoline derivatives are a subject of ongoing research to enable the rational design of new synthetic routes and molecules with desired properties.

In the synthesis of novel quinoline derivatives with potential antitubercular activity, such as 3-benzyl-6-bromo-2-methoxy-quinolines, mechanistic studies including molecular docking have been employed to understand their mode of action as potential inhibitors of ATP synthase researchgate.netresearchgate.net.

The nucleophilic substitution of the O-aryl group in 4-O-aryl quinoline derivatives with thiols has been shown to proceed via a Meisenheimer complex. Molecular orbital calculations have been used to verify the presence of this intermediate and its influence on the reaction rate researchgate.net.

Mechanistic studies on the synthesis of antimalarial quinolones have also been conducted, providing insights into the condensation reactions used to form the quinolone core nih.gov. These studies are crucial for optimizing reaction conditions and improving the yields of desired products.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

Future advancements in the synthesis of 3-Bromo-6-methoxyquinoline derivatives will likely focus on improving efficiency, sustainability, and molecular diversity. A key area of development is the expanded use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is highly effective for creating carbon-carbon bonds by coupling the bromo-substituted quinoline (B57606) with various organoboron compounds. Its mild reaction conditions and tolerance of numerous functional groups make it ideal for generating diverse libraries of novel compounds.

Emerging methodologies may include the development of more robust and reusable catalysts, potentially incorporating ligands that allow for reactions in greener solvents like water. The exploration of C-H activation techniques could also provide new, more direct pathways to functionalize the quinoline core, reducing the number of synthetic steps and waste generated. Furthermore, the integration of flow chemistry setups could enable safer, more scalable, and highly controlled production of these derivatives for further study.

Table 1: Key Cross-Coupling Reactions for Functionalizing Bromoquinolines

| Reaction Type | Description | Advantages | Potential Application for this compound |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between an organohalide and an organoboron compound. | Mild conditions, high functional group tolerance, commercial availability of reagents. | Introduction of aryl, heteroaryl, alkyl, and alkenyl substituents at the 3-position. |

| Heck Coupling | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | Forms carbon-carbon bonds efficiently. | Synthesis of olefin-substituted quinolines. |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of carbon-nitrogen bonds from an aryl halide and an amine. | A powerful method for synthesizing aniline (B41778) and arylamine derivatives. | Introduction of diverse amine functionalities for pharmacological screening. |

Advanced Pharmacological Profiling and Preclinical Studies

While initial studies have identified derivatives of the 6-methoxyquinoline (B18371) core as promising antibacterial agents, future research will require more comprehensive pharmacological profiling. Advanced preclinical studies are essential to fully characterize the therapeutic potential and safety of new lead compounds derived from this compound.

This includes detailed in vitro and in vivo assessments. For instance, derivatives of 3-fluoro-6-methoxyquinoline (B1245202) have demonstrated excellent activity against bacterial type II topoisomerases. Future work would involve expanded profiling against panels of drug-resistant bacterial strains. A critical component of this advanced profiling is the early assessment of safety, such as determining the inhibitory concentration against the hERG potassium channel (hERG IC50) to flag potential cardiotoxicity. Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology screening will be necessary to understand the compound's behavior in biological systems and identify viable candidates for further development.

Rational Drug Design Based on Computational Insights

Computational chemistry has become an indispensable tool in modern drug discovery, enabling a more rational and efficient design of new therapeutic agents. For derivatives of this compound, computational methods can provide deep insights into their mechanism of action and guide the synthesis of more potent and selective molecules.

Techniques such as Density Functional Theory (DFT) can be used to optimize molecular geometries and understand the electronic properties of novel derivatives. Molecular docking simulations can predict how these compounds bind to their biological targets, such as bacterial DNA gyrase, identifying key interactions that contribute to their inhibitory activity. Furthermore, analyzing the Molecular Electrostatic Potential (MEP) can reveal regions of the molecule that are likely to engage in electrophilic or nucleophilic interactions, providing a roadmap for future structural modifications. These computational insights help prioritize which new derivatives to synthesize, saving time and resources in the discovery process.

Exploration of New Biological Targets

The versatility of the quinoline scaffold suggests that derivatives of this compound may have therapeutic potential beyond their established antibacterial activity. A significant future direction is the systematic exploration of new biological targets for these compounds.

The primary known targets for related structures are the bacterial enzymes DNA gyrase and Topoisomerase IV. However, the quinoline core is a common feature in molecules designed to interact with a wide range of biological systems. High-throughput screening of this compound derivatives against diverse panels of enzymes, receptors, and ion channels could uncover entirely new therapeutic applications. There is a pressing need for novel agents to treat drug-resistant infections and cancers, making the discovery of new molecular targets a high priority. Databases that correlate bacterial genes with their role in infection can also help identify novel target proteins for the development of new antimicrobial drugs.

Development of Functionalized Materials

Beyond its role in medicinal chemistry, the this compound structure holds potential as a building block for novel functionalized materials. The ability to modify the molecule, particularly at the bromine-substituted position, allows for the creation of compounds with tailored electronic and optical properties.

Through reactions like the Suzuki-Miyaura coupling, the quinoline core can be linked to other aromatic systems to create biaryl and conjugated molecules. These types of structures are fundamental to the field of organic electronics and could be explored for applications in organic light-emitting diodes (OLEDs) or chemical sensors. For example, the unique properties of metal-organic frameworks (MOFs), which consist of organic ligands coordinated to metal ions, have gained attention for their use in sensing organic pollutants. Functionalized quinolines could serve as the organic ligand component in new MOFs, creating materials with high surface areas and tunable porosity for selective chemical detection.

常见问题

Q. What are the standard synthetic protocols for preparing 3-Bromo-6-methoxyquinoline, and what yields can be expected?

- Methodological Answer : this compound is synthesized via alkylation or cross-coupling reactions. A typical alkylation method involves refluxing this compound with methyl iodide (CH₃I) in acetonitrile (CH₃CN) for 21 hours, achieving a 97% yield after purification . For cross-coupling, Suzuki-Miyaura reactions with 2-aminophenylboronic acid hydrochloride, using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in DME solvent, yield derivatives with 98% efficiency after column chromatography .

| Synthetic Route | Reagents/Conditions | Yield | Purification Method |

|---|---|---|---|

| Alkylation (Methylation) | CH₃I, CH₃CN, reflux (21 h) | 97% | Standard workup |

| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃, DME (22 h) | 98% | Silica gel chromatography |

Q. Which spectroscopic techniques are routinely employed to confirm the structure of this compound?

- Methodological Answer : Structural confirmation relies on:

- IR Spectroscopy : Key peaks include νmax 2979 cm⁻¹ (C-H stretch), 1614 cm⁻¹ (C=N quinoline ring), and 824 cm⁻¹ (C-Br) .

- NMR & Mass Spectrometry : ¹H/¹³C NMR and MS validate molecular weight and substituent positions .

- Melting Point Analysis : Reported mp = 159–162°C for derivatives .

Advanced Research Questions

Q. How can computational methods like DFT complement experimental X-ray data in elucidating the molecular geometry of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometries, which are compared with X-ray crystallographic data to validate bond lengths, angles, and conformations. For example, 3-benzyl-6-bromo-2-methoxyquinoline derivatives show <0.05 Å deviation between DFT-optimized and X-ray structures, confirming computational reliability .

| Parameter | X-Ray Data (Å) | DFT Data (Å) | Deviation |

|---|---|---|---|

| C-Br Bond Length | 1.89 | 1.91 | 0.02 |

| C-O (Methoxy) | 1.36 | 1.35 | 0.01 |

Q. What strategies are effective in optimizing cross-coupling reactions involving this compound for constructing complex heterocycles?

- Methodological Answer :

Q. How do researchers address discrepancies between theoretical (DFT) and experimental (X-ray) structural parameters in quinoline derivatives?

- Methodological Answer : Discrepancies in bond angles or torsional strains are resolved by:

- Adjusting DFT functional/basis sets (e.g., B3LYP/6-31G*).

- Validating computational models against multiple crystal structures .

- Analyzing molecular electrostatic potentials (MEPs) to identify electron-density mismatches .

Q. What factors influence the photophysical behavior of this compound, and how can fluorescence spectroscopy be utilized to study its excited-state protonation dynamics?

- Methodological Answer : The methoxy group enhances aromatic π-conjugation, increasing fluorescence quantum yield. pH-dependent fluorescence studies reveal:

- Excited-State Protonation : 6-Methoxyquinoline exhibits stronger basicity in the singlet state (pKa* = 5.2) than ground state (pKa = 2.8), quantified via Stern-Volmer analysis .

- Intramolecular Hydrogen Bonding : Absence in derivatives like quinidine reduces proton exchange rates, altering emission spectra .

| Compound | Fluorescence λmax (nm) | pH Sensitivity |

|---|---|---|

| 6-Methoxyquinoline | 450 | High |

| Quinine | 460 | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。